

Spectroscopic Analysis of Pigment Red 48 Variants: A Technical Guide

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Compound of Interest

Compound Name: *Pigment red 48*

Cat. No.: *B3262484*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic analysis of C.I. **Pigment Red 48** and its variants. **Pigment Red 48** (C.I. 15865) is a monoazo pigment characterized by its vibrant red hue and wide range of industrial applications. The common variants are metal salts of the azo dye, forming what are known as "lakes." The specific metal cation—barium, calcium, strontium, or manganese—significantly influences the pigment's exact shade, lightfastness, and other physicochemical properties. A thorough understanding of their spectroscopic characteristics is crucial for quality control, formulation development, and stability studies.

Chemical Structures of Pigment Red 48 Variants

The core structure of **Pigment Red 48** is derived from the coupling of diazotized 2-amino-4-chloro-5-methylbenzenesulfonic acid with 3-hydroxy-2-naphthoic acid. The variants are formed by precipitation with different metal salts.

Chemical Structures of Pigment Red 48 Variants

Pigment Red 48:1 (Barium Salt)	Pigment Red 48:2 (Calcium Salt)	Pigment Red 48:3 (Strontium Salt)	Pigment Red 48:4 (Manganese Salt)
PR48_1	PR48_2	PR48_3	PR48_4

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Caption: Molecular structures of **Pigment Red 48** variants.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the different variants of **Pigment Red 48**. These values are compiled from various sources and represent typical findings.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the pigment molecules. The table below lists the characteristic vibrational bands.

Wavenumber (cm ⁻¹)	Assignment	Pigment Red 48:1 (Ba)	Pigment Red 48:2 (Ca)	Pigment Red 48:3 (Sr)	Pigment Red 48:4 (Mn)
~3400	O-H stretching (adsorbed water)	✓	✓	✓	✓
~3080	Aromatic C-H stretching	✓	✓	✓	✓
~1620	C=O stretching (carboxylate)	✓	✓	✓	✓
~1580	N=N stretching (azo group)	✓	✓	✓	✓
~1480	Aromatic C=C stretching	✓	✓	✓	✓
~1250	SO ₃ ⁻ stretching (sulfonate)	✓	✓	✓	✓
~1180	C-O stretching	✓	✓	✓	✓
~820	C-H out-of-plane bending	✓	✓	✓	✓
~780	C-Cl stretching	✓	✓	✓	✓

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying the azo linkage and the aromatic backbone.

Wavenumber (cm ⁻¹)	Assignment	Pigment Red 48:1 (Ba)	Pigment Red 48:2 (Ca)	Pigment Red 48:3 (Sr)	Pigment Red 48:4 (Mn)
~1593	Aromatic C=C stretching	✓	✓	1593 (vs)	Data not available
~1555	N=N stretching (azo group)	✓	✓	1555 (m)	Data not available
~1487	Aromatic C=C stretching	✓	✓	1487 (vs)	Data not available
~1378	C-H bending	✓	✓	1378 (vs)	Data not available
~1264	C-N stretching	✓	✓	1264 (m)	Data not available
~1181	C-O stretching	✓	✓	1181 (s)	Data not available
~495	Metal-Oxygen vibration	Data not available	Data not available	495 (m)	Data not available

(vs = very strong, s = strong, m = medium)

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to characterize the electronic transitions responsible for the pigment's color. The maximum absorption wavelength (λ_{max}) is a key parameter.

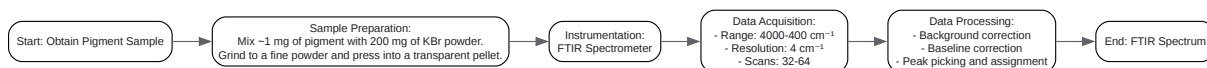
Pigment Variant	Solvent System	λ_{max} (nm)
Pigment Red 48:1 (Ba)	DMF	~490-510
Pigment Red 48:2 (Ca)	DMF	~500-520
Pigment Red 48:3 (Sr)	DMF	~495-515
Pigment Red 48:4 (Mn)	DMF	~510-530

Note: λ_{max} values can shift depending on the solvent and the aggregation state of the pigment.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

FTIR Spectroscopy Protocol



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Caption: Workflow for FTIR analysis of **Pigment Red 48**.

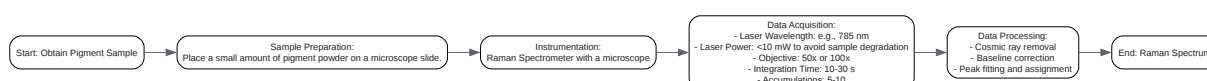
Methodology:

- **Sample Preparation:** A small amount of the pigment powder (approximately 1 mg) is intimately mixed with about 200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of the spectrometer. Spectra are typically recorded in the mid-infrared range (4000-400 cm^{-1}) with a resolution of 4 cm^{-1} .

To improve the signal-to-noise ratio, 32 to 64 scans are co-added. A background spectrum of a pure KBr pellet is also recorded.

- **Data Processing:** The sample spectrum is ratioed against the background spectrum to obtain the final absorbance spectrum. Baseline correction and peak picking are performed using the spectrometer's software.

Raman Spectroscopy Protocol



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Caption: Workflow for Raman analysis of **Pigment Red 48**.

Methodology:

- **Sample Preparation:** A small amount of the pigment powder is placed on a clean microscope slide. No further preparation is typically needed.
- **Instrumentation:** A Raman spectrometer equipped with a microscope is used. A near-infrared laser (e.g., 785 nm) is often chosen to minimize fluorescence.
- **Data Acquisition:** The laser is focused on the pigment particles using a high-power objective (e.g., 50x or 100x). The laser power is kept low (typically below 10 mW) to prevent thermal degradation of the pigment. Spectra are collected with appropriate integration times and accumulations to achieve a good signal-to-noise ratio.
- **Data Processing:** The raw data is processed to remove cosmic rays and subtract the background fluorescence. Peak positions and intensities are then determined.

UV-Vis Spectroscopy Protocol



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Caption: Workflow for UV-Vis analysis of **Pigment Red 48**.

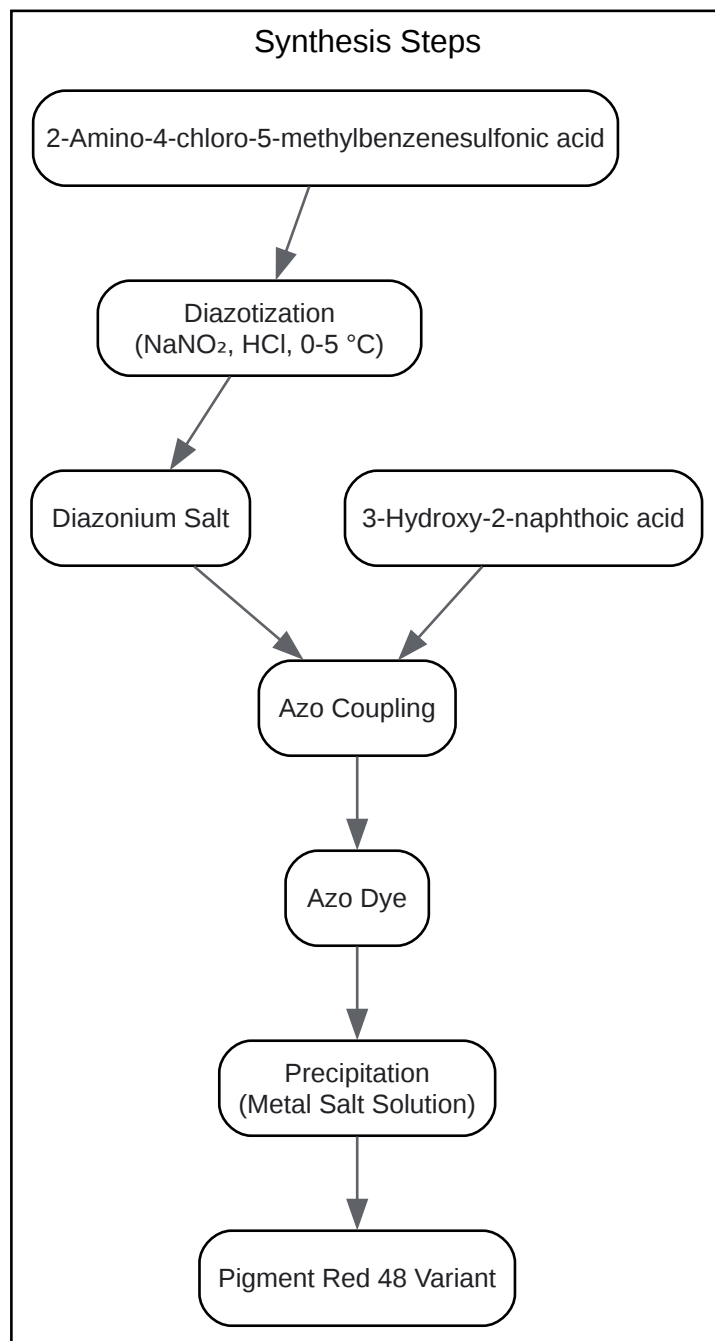
Methodology:

- **Sample Preparation:** A stock solution of the pigment is prepared in a suitable solvent, such as N,N-dimethylformamide (DMF), where the pigment has adequate solubility. This stock solution is then diluted to an appropriate concentration to ensure that the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).
- **Instrumentation:** A double-beam UV-Vis spectrophotometer is used.
- **Data Acquisition:** A cuvette containing the pure solvent is used as a blank to zero the instrument. The sample cuvette is then placed in the beam path, and the absorption spectrum is recorded over the desired wavelength range (e.g., 300-800 nm).
- **Data Processing:** The resulting spectrum is analyzed to determine the wavelength of maximum absorption (λ_{max}).

Synthesis Pathway

The synthesis of **Pigment Red 48** variants involves a two-step process: diazotization followed by azo coupling and subsequent precipitation.

General Synthesis Pathway of Pigment Red 48 Variants



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Caption: Synthesis of **Pigment Red 48** variants.

This guide provides a foundational understanding of the spectroscopic characteristics of **Pigment Red 48** variants. For more detailed analysis, it is recommended to consult specialized literature and spectral databases.

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